molecular formula C8H13N3O5S B7560093 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid

5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B7560093
M. Wt: 263.27 g/mol
InChI Key: IMHPUWWUTAUQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid, also known as MRS1477, is a small molecule antagonist of the P2Y6 receptor. This receptor is expressed in various cells such as microglia, immune cells, and epithelial cells. The P2Y6 receptor plays a significant role in inflammation, cell proliferation, and differentiation. Therefore, MRS1477 has attracted attention as a potential therapeutic agent for various diseases related to these processes.

Mechanism of Action

5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid acts as an antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides such as UDP. The P2Y6 receptor is involved in various cellular processes such as inflammation, cell proliferation, and differentiation. This compound binds to the P2Y6 receptor and prevents its activation by extracellular nucleotides, leading to a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce microglial activation and inflammation in the central nervous system, leading to a reduction in neuroinflammatory diseases. Additionally, this compound has been shown to inhibit cancer cell proliferation and migration, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established synthesis method. Additionally, it has been shown to have potential therapeutic applications for various diseases. However, one limitation is that it may have off-target effects, which can complicate data interpretation. Additionally, further studies are needed to determine its safety and efficacy for clinical use.

Future Directions

There are several future directions for the study of 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid. One direction is to further investigate its potential therapeutic applications for neuroinflammatory diseases and cancer. Additionally, further studies are needed to determine its safety and efficacy for clinical use. Moreover, it would be interesting to investigate its potential effects on other cellular processes and signaling pathways.

Synthesis Methods

The synthesis of 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid involves the reaction of 1H-pyrazole-4-carboxylic acid with N-methyl-N-(2-chloroethyl)-methanesulfonamide in the presence of triethylamine and dichloromethane. The obtained product is then reacted with sodium methoxide and methanol to yield this compound. This method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit microglial activation and reduce inflammation in the central nervous system, making it a potential treatment for neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. Additionally, this compound has been shown to inhibit cancer cell proliferation and migration, making it a potential anticancer agent.

properties

IUPAC Name

5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O5S/c1-11(3-4-16-2)17(14,15)7-6(8(12)13)5-9-10-7/h5H,3-4H2,1-2H3,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHPUWWUTAUQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)S(=O)(=O)C1=C(C=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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